molecular formula C20H21N3O5 B7714611 N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide

N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide

Cat. No. B7714611
M. Wt: 383.4 g/mol
InChI Key: JWNUGBAOQXNKKL-UHFFFAOYSA-N
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Description

N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA has been found to have anti-tumor properties and has been the subject of extensive scientific research.

Mechanism of Action

N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has been found to activate the immune system and stimulate the production of cytokines, which are proteins that play a role in the immune response. N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has also been found to inhibit the formation of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects:
N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has been found to have a variety of biochemical and physiological effects, including the activation of immune cells and the inhibition of blood vessel formation. N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has also been found to induce the production of reactive oxygen species, which can lead to tumor cell death.

Advantages and Limitations for Lab Experiments

N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has several advantages for use in lab experiments, including its ability to induce tumor cell death and enhance the effectiveness of chemotherapy and radiation therapy. However, N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has limitations as well, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide, including the development of more effective delivery methods, the identification of biomarkers that can predict response to treatment, and the investigation of N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide's potential use in combination with other cancer treatments. Additionally, further research is needed to determine the optimal dosage and administration of N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide for cancer treatment.

Synthesis Methods

N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzyl alcohol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final step involves the reaction of the resulting hydrazide with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-carbaldehyde.

Scientific Research Applications

N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has been found to have anti-tumor properties and has been shown to induce tumor cell death through a variety of mechanisms. N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxybenzamide has also been found to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-4-27-15-8-6-5-7-14(15)20(24)21-12-18-22-19(23-28-18)13-9-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUGBAOQXNKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide

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